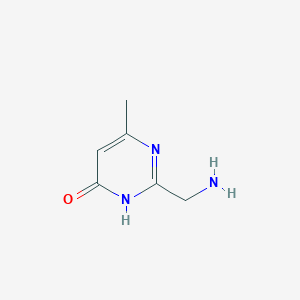

2-(Aminomethyl)-6-methylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUHWZJWGWWYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Aminomethyl 6 Methylpyrimidin 4 Ol

Tautomerism and Isomerization Pathways of 2-(Aminomethyl)-6-methylpyrimidin-4-ol (B1449764)

Prototropic tautomerism, the relocation of a proton, is a key characteristic of this compound, leading to the existence of several interconvertible isomers. wikipedia.org This phenomenon is crucial as the different tautomers can exhibit distinct chemical reactivities.

Keto-Enol Tautomerism at the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol ring system readily undergoes keto-enol tautomerism. libretexts.org The "enol" form, this compound, exists in equilibrium with its "keto" tautomers, primarily 2-(aminomethyl)-6-methylpyrimidin-4(1H)-one and 2-(aminomethyl)-6-methylpyrimidin-4(3H)-one. In many hydroxypyrimidines, the keto form is the more stable and, therefore, the predominant species at equilibrium. chemicalbook.comresearchgate.net This preference is largely attributed to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. libretexts.org

The equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the pyrimidine (B1678525) ring. masterorganicchemistry.com For instance, polar solvents may favor one tautomer over another through differential solvation. The presence of the electron-donating methyl and aminomethyl groups on the pyrimidine ring can also influence the electron distribution and, consequently, the position of the tautomeric equilibrium.

Table 1: Factors Influencing Keto-Enol Tautomerism in Pyrimidin-4-ol Derivatives

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Can shift the equilibrium. Polar solvents may stabilize the more polar tautomer. | Differential solvation of the tautomers. |

| Temperature | Can alter the equilibrium constant. | The tautomerization process has an associated enthalpy change. |

| Substituents | Electron-donating or withdrawing groups can influence the relative stability of tautomers. masterorganicchemistry.com | Alteration of the electron density within the pyrimidine ring. |

| Hydrogen Bonding | Intramolecular or intermolecular hydrogen bonding can stabilize a particular tautomer. masterorganicchemistry.comyoutube.com | Formation of stable hydrogen-bonded networks. |

Reaction Mechanisms of Aminomethylpyrimidine Derivatives

The reactivity of this compound is a composite of the reactions characteristic of the pyrimidine ring and its functional groups.

Hydrolysis and Solvolysis Reactions

Oxidation and Reduction Pathways

Oxidation: The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. However, the substituents, particularly the methyl and aminomethyl groups, are more susceptible to oxidative transformation. The methyl group could potentially be oxidized to a hydroxymethyl or carboxylic acid group under strong oxidizing conditions. The aminomethyl group could also undergo oxidation. Alkyl-substituted pyrimidines have been shown to undergo oxidation to form carboxylic acids or diols, depending on the oxidizing agent and reaction conditions. researchgate.net

Reduction: The pyrimidine ring can be reduced under certain conditions. The use of complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), has been shown to reduce substituted pyrimidines, often leading to dihydropyrimidine derivatives. rsc.orgresearchgate.net The specific outcome of the reduction of this compound would depend on the reaction conditions, including the choice of reducing agent and temperature. It is possible that the pyrimidine ring could be reduced to a di- or tetrahydro- derivative.

Table 2: Potential Reduction Products of Substituted Pyrimidines

| Reducing Agent | Substrate Type | Typical Product(s) | Reference |

| LiAlH₄ | Ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates | 1,6-Dihydropyrimidines | rsc.org |

| Borohydride (B1222165) | Pyrimidines | Tetrahydropyrimidine (B8763341) derivatives | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution: The pyrimidine ring is considered an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution. researchgate.netyoutube.com The two nitrogen atoms in the ring withdraw electron density, deactivating the carbon atoms towards attack by electrophiles. researchgate.net However, the presence of electron-donating groups, such as the hydroxyl (in its enol form), aminomethyl, and methyl groups in this compound, can activate the ring to a certain extent. researchgate.net These activating groups increase the electron density, particularly at the C-5 position, making it the most likely site for electrophilic attack. youtube.comresearchgate.net Reactions such as halogenation or nitration, if they were to occur, would be expected to take place at this position, though likely requiring forcing conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogens. stackexchange.comnih.gov In this compound, the C-4 position is occupied by a hydroxyl group. While a hydroxyl group is not a typical leaving group, its tautomeric keto form can undergo reactions. The C-2 and C-6 positions are substituted with aminomethyl and methyl groups, respectively. Nucleophilic attack is generally favored at positions with a good leaving group and those that are activated by electron-withdrawing groups. In this specific molecule, direct nucleophilic aromatic substitution on the ring carbons would be challenging without modification of the existing substituents into better leaving groups. The stability of the intermediate Meisenheimer complex plays a crucial role in the feasibility of SNAr reactions. wikipedia.org The positions C-2 and C-4 are generally more reactive towards nucleophiles in pyrimidines due to better stabilization of the negative charge in the intermediate. stackexchange.comstackexchange.com

Ring-Opening and Ring-Closing Reactions of Pyrimidine Scaffolds

The stability of the pyrimidine ring is significant, yet it is susceptible to ring-opening and can be formed through various ring-closing strategies. These transformations are critical for both the degradation and synthesis of pyrimidine derivatives.

Ring-Opening Reactions:

The pyrimidine ring in structures analogous to this compound can undergo cleavage under specific conditions, often initiated by nucleophilic attack. The 4-ol substituent exists in tautomeric equilibrium with the 4-oxo form (pyrimidin-4-one), which influences the reactivity. The electron-deficient nature of the pyrimidine ring, particularly at the C2, C4, and C6 positions, makes it a target for potent nucleophiles.

For instance, studies on related pyrimidine structures have shown that strong nucleophiles can attack the carbon atoms of the pyrimidine ring, leading to the formation of an intermediate that can subsequently undergo ring cleavage. In a biological context, the biotransformation of some aryl-pyrimidine compounds has been observed to proceed via a ring-opening reaction, followed by the elimination of a carbon atom and subsequent ring closure to form an imidazole ring nih.gov. This metabolic pathway highlights a potential, albeit complex, mode of reactivity for the pyrimidine scaffold.

The general mechanism for nucleophile-induced ring opening often involves the following steps:

Nucleophilic addition at an electrophilic carbon center (e.g., C2 or C4).

Formation of a tetrahedral intermediate.

Protonation or rearrangement that leads to the cleavage of a C-N bond within the ring.

Ring-Closing Reactions:

The synthesis of the pyrimidine core of this compound can be achieved through various well-established ring-closing methodologies. These reactions typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328) derivatives bu.edu.eg.

A common and versatile method is the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For a molecule like this compound, a plausible synthetic route would involve the cyclocondensation of a β-ketoester with an appropriate amidine derivative. The substituents on the final pyrimidine ring are determined by the choice of the starting materials. For example, the 6-methyl group would originate from the β-ketoester, and the 2-(aminomethyl) group would be introduced via the corresponding substituted amidine.

The general mechanism for this type of cyclization is as follows:

Initial condensation between the amidine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine or a related intermediate.

Intramolecular cyclization through the attack of the second nitrogen of the amidine on the remaining carbonyl group.

Dehydration to yield the aromatic pyrimidine ring.

Different synthetic strategies are continually being developed, including multicomponent reactions and the use of various catalysts to improve efficiency and yield rsc.orgnih.govorganic-chemistry.org.

| Reaction Type | General Reactants | Key Mechanistic Steps | Result |

| Ring-Opening | Pyrimidine derivative, Strong Nucleophile | Nucleophilic attack, Formation of tetrahedral intermediate, C-N bond cleavage | Acyclic product or rearranged heterocycle |

| Ring-Closing | 1,3-Dicarbonyl compound, Amidine | Condensation, Intramolecular cyclization, Dehydration | Substituted pyrimidine |

Influence of Substituents on the Reactivity Profile of this compound

The reactivity of the pyrimidine ring in this compound is significantly modulated by its three substituents: the 2-(aminomethyl) group, the 6-methyl group, and the 4-ol/oxo group.

4-Hydroxyl/Oxo Group: This group is pivotal to the compound's reactivity. The 4-hydroxypyrimidine exists in a tautomeric equilibrium with 4(3H)-pyrimidinone. This tautomerism affects the aromaticity and electronic properties of the ring. The oxo form imparts amide character to that portion of the ring, influencing its susceptibility to both electrophilic and nucleophilic attack. The presence of the carbonyl group in the pyrimidinone tautomer deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C6 positions.

6-Methyl Group: The methyl group at the C6 position is an electron-donating group through inductive and hyperconjugation effects. This increases the electron density of the pyrimidine ring, which can have a dual effect. It can slightly activate the ring towards electrophilic attack (if such a reaction were to occur) and can also influence the regioselectivity of nucleophilic attack by sterically hindering the C6 position and electronically disfavoring attack at adjacent positions.

The combination of these substituents creates a unique electronic and steric environment. The electron-donating methyl group at C6 and the functionalities at C2 and C4 create a complex reactivity pattern. For example, electrophilic substitution, which is generally difficult on a pyrimidine ring, might be directed to the C5 position, which is activated by the adjacent 6-methyl group and the 4-hydroxyl group. Conversely, nucleophilic attack is likely favored at the C2 position, influenced by the aminomethyl group and the general electron deficiency of the pyrimidine ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl/Oxo | 4 | Tautomeric; Electron-withdrawing (oxo) | Deactivates towards electrophiles; Activates towards nucleophiles |

| Methyl | 6 | Electron-donating (inductive, hyperconjugation) | Activates towards electrophiles; Influences regioselectivity |

| Aminomethyl | 2 | Primarily electron-withdrawing | Activates C2 towards nucleophilic attack; Site for further functionalization |

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving the Chemical Compound

Reaction Kinetics:

The rate of chemical transformations involving this compound will be dictated by the activation energy of the rate-determining step. For nucleophilic aromatic substitution , the presence of the electron-withdrawing aminomethyl group at C2 and the general electron deficiency of the pyrimidine ring would lower the activation energy for nucleophilic attack at this position. The electron-donating methyl group at C6 might slightly increase the activation energy for attack at adjacent positions.

For electrophilic aromatic substitution at the C5 position, the activation energy would be influenced by the combined electronic effects of the substituents. The electron-donating 6-methyl and 4-hydroxyl groups would help to stabilize the positively charged intermediate (sigma complex), thereby lowering the activation energy for substitution at C5.

Thermodynamic Analysis:

The thermodynamics of reactions are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

In ring-opening reactions , the high stability of the aromatic pyrimidine ring means that these reactions are often thermodynamically unfavorable unless driven by factors such as the formation of very stable products or the use of highly reactive reagents. The enthalpy change would be positive (endothermic) due to the loss of aromatic stabilization energy.

In ring-closing reactions to form the pyrimidine ring, the formation of the stable aromatic system is a strong thermodynamic driving force. These reactions are typically exothermic (negative ΔH) and are often favored thermodynamically.

The tautomeric equilibrium between the 4-ol and 4-oxo forms is also under thermodynamic control. The relative stability of the tautomers depends on factors such as the solvent and the electronic nature of the other substituents. In many cases, the oxo form is thermodynamically more stable due to the strength of the C=O bond compared to the C-O single bond and the resonance stabilization of the resulting amide-like system.

| Transformation | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Nucleophilic Attack at C2 | Relatively fast due to electron-withdrawing groups | Dependent on the nature of the nucleophile and leaving group |

| Electrophilic Attack at C5 | Slower than typical aromatic substitutions, but facilitated by activating groups | Dependent on the electrophile and reaction conditions |

| Ring-Opening | Kinetically slow; requires harsh conditions or specific catalysts | Generally thermodynamically unfavorable (loss of aromaticity) |

| Ring-Closing Synthesis | Rate is dependent on reaction conditions and catalysts | Generally thermodynamically favorable (formation of aromatic ring) |

Computational and Theoretical Investigations of 2 Aminomethyl 6 Methylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 2-(aminomethyl)-6-methylpyrimidin-4-ol (B1449764), these calculations offer a microscopic view of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-31+G and 6-311++G, have been employed to determine optimized geometrical parameters. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental results. nih.govresearchgate.net The process involves finding the minimum energy configuration of the molecule by starting with an initial geometry and iteratively calculating the wave function and energy until the lowest energy state is reached. mdpi.com The absence of imaginary frequencies in the final calculation confirms that a true energy minimum has been found. mdpi.com

A study on the related compound 2-Amino-6-methyl pyrimidine-4-one (AMPO) used DFT at the B3LYP/6-31++G(d,p) level to analyze its tautomeric forms in the gas phase and in different solvents. jocpr.com The results indicated that the stability of different tautomers can vary significantly with the solvent environment, with one tautomer being notably more stable in water. jocpr.com This highlights the importance of considering solvent effects in computational studies.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative Core Structure (Illustrative)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Length | 1.34 |

| C-C Bond Length | 1.42 |

| N-C-N Bond Angle | 117.5 |

| C-N-C Bond Angle | 122.3 |

| Note: This table is illustrative and based on typical values for pyrimidine rings. Actual values for this compound would require specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

In the context of pyrimidine derivatives, FMO analysis helps to understand their chemical behavior. mdpi.com The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. libretexts.org By analyzing the energies and spatial distributions of these orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. numberanalytics.com For instance, a low HOMO-LUMO energy gap in a pyridazin-3(2H)-one derivative was interpreted as an indicator of its chemical reactivity and potential biological activity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Implication |

| HOMO | -6.2 | Electron-donating potential |

| LUMO | -1.5 | Electron-accepting potential |

| HOMO-LUMO Gap | 4.7 | Index of chemical reactivity |

| Note: These are example values. Precise energies for this compound would need to be calculated. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular and intermolecular bonding. wikipedia.orgwisc.edu It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-type structures with orbitals corresponding to core electrons, lone pairs, and bonds. wikipedia.orgfaccts.de Weak occupancies in the antibonding orbitals (non-Lewis orbitals) indicate delocalization effects, which are departures from an idealized Lewis structure. wikipedia.org

NBO analysis can reveal important hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. A study on a pyrimidine derivative, 5-(2-acetoxyethyl)-6-methylpyrimidin-2,4-dione, utilized NBO analysis to investigate such interactions. nih.gov The stabilization energies calculated through NBO analysis quantify the strength of these interactions, providing insights into the molecule's electronic stability. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the van der Waals surface of a molecule. numberanalytics.comproteopedia.org It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). numberanalytics.comresearchgate.net These maps are crucial for predicting how a molecule will interact with other molecules, as electrostatic interactions are a primary driver of protein-ligand and protein-protein binding. proteopedia.org

For pyrimidine derivatives, MEP maps can pinpoint the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net For example, in a study of a pyridazin-3(2H)-one derivative, the MEP map indicated that the nitrogen atoms were electronegative sites. mdpi.com Similarly, for frovatriptan, MEP analysis showed that hydrogen atoms on an amine group had the highest positive potential, making them likely targets for nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com These simulations are invaluable for studying the conformational flexibility of molecules and the influence of the solvent environment on their structure and dynamics. mdpi.com An MD simulation begins with an initial configuration of the system, which is then energy-minimized. mdpi.com Forces on each atom are calculated, and the equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps. mdpi.com

For compounds like this compound, MD simulations can provide a detailed picture of the accessible conformations in solution. This is particularly important for understanding how the molecule might bind to a biological target, as the conformation of the molecule can significantly affect its binding affinity. The simulations can also elucidate the role of solvent molecules in stabilizing different conformations. nih.gov

In Silico Prediction of Physico-chemical Parameters relevant to Biological Activity

In silico methods are widely used in drug discovery to predict the physicochemical properties of compounds, which are crucial determinants of their biological activity and pharmacokinetic profiles. researchgate.net These computational tools can estimate a range of parameters, including octanol-water partition coefficient (logP), water solubility (logS), boiling point, melting point, and bioconcentration factor. nih.govnih.gov

For pyrimidine derivatives, in silico predictions can guide the design of new compounds with improved drug-like properties. mdpi.com For example, Lipinski's "rule of five" is a set of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. researchgate.net Computational software can quickly assess a molecule's compliance with these rules. researchgate.netresearchgate.net Studies on pyrazolo[1,5-a]pyrimidines have used in silico predictions to confirm that most of the synthesized compounds fell within the range set by Lipinski's rule, suggesting good potential for oral bioavailability. mdpi.comresearchgate.net

Table 3: Commonly Predicted Physico-chemical Parameters and their Relevance

| Parameter | Relevance to Biological Activity |

| LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting membrane permeability and absorption. |

| LogS (Aqueous Solubility) | Influences dissolution and absorption in the gastrointestinal tract. |

| Molecular Weight | A key parameter in Lipinski's rule of five, related to size and permeability. |

| Hydrogen Bond Donors/Acceptors | Important for binding interactions with biological targets. |

| Polar Surface Area (PSA) | Correlates with drug transport properties and membrane penetration. |

| Source: researchgate.netnih.govresearchgate.net |

QSAR and QSPR Modeling for Structure-Property Relationships

QSAR and QSPR models are mathematical equations that correlate a compound's chemical structure with its biological activity or physical properties, respectively. wikipedia.orgjocpr.com For pyrimidine derivatives, these models are instrumental in predicting a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects, as well as properties like corrosion inhibition. nih.govijcsi.pronih.gov

The development of a QSAR or QSPR model for this compound would involve a systematic, data-driven workflow. mdpi.comresearchgate.net Initially, a dataset of structurally related pyrimidine compounds with known experimental activities or properties is collected. mdpi.com Then, for each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic features.

Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a mathematical model. nih.govnih.gov This model establishes a relationship between the descriptors (the independent variables) and the activity or property of interest (the dependent variable). wikipedia.org The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.govmdpi.com

For instance, a QSPR study on pyrimidine-based corrosion inhibitors successfully used descriptors calculated via Density Functional Theory (DFT) to model the inhibition efficiency. ijcsi.pro The resulting model, built using Principal Component Regression (PCR), showed a high correlation (R²=0.985), indicating its accuracy in predicting the protective properties of new compounds. ijcsi.pro Similarly, a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model (R²=0.998) was superior to an MLR model (R²=0.889) in predicting anticancer activity, highlighting the importance of nonlinear relationships. nih.gov

For this compound, key molecular descriptors would be calculated to build such a model. These would likely include constitutional, topological, and quantum-chemical descriptors to capture its unique structural features, such as the aminomethyl and hydroxyl groups which can participate in hydrogen bonding. nih.gov

Table 1: Potential Molecular Descriptors for QSAR/QSPR Modeling of this compound

This table illustrates the types of descriptors that would be calculated for this compound to develop a predictive model. These descriptors quantify the molecular structure and are used to correlate it with a specific property or activity.

| Descriptor Type | Descriptor Example | Information Provided |

| Constitutional | Molecular Weight (MW) | The total mass of the molecule. |

| Number of Hydrogen Bond Donors (nHD) | Counts hydroxyl and amine groups capable of donating protons to form hydrogen bonds. | |

| Number of Hydrogen Bond Acceptors (nHA) | Counts nitrogen and oxygen atoms capable of accepting protons in hydrogen bonds. | |

| Topological | Wiener Index (W) | Describes the molecular branching and compactness. |

| Balaban Index (J) | A distance-based topological index that is sensitive to molecular shape and branching. | |

| Quantum-Chemical | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons. nih.gov |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. nih.gov | |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. |

Once a validated model is established, it can be used to predict the activity of new or hypothetical pyrimidine derivatives, guiding the synthesis of compounds with enhanced properties. mdpi.comresearchgate.net For example, a QSAR model could predict the inhibitory concentration (IC50) of a new derivative against a specific enzyme, while a QSPR model might predict its solubility or corrosion inhibition efficiency. ijcsi.pronih.gov This in silico screening significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. jocpr.com

Table 2: Illustrative QSAR Model for a Hypothetical Series of Pyrimidine Derivatives

This table provides a simplified, hypothetical example of a QSAR model equation and the resulting data for a series of pyrimidine derivatives, demonstrating how descriptors are correlated with a biological activity like enzyme inhibition (pIC50).

Model Equation: pIC50 = 2.5 + 0.3(nHD) - 0.05(LogP) + 0.1*(TPSA)

| Compound | nHD (No. H-Bond Donors) | LogP (Lipophilicity) | TPSA (Topological Polar Surface Area) | Experimental pIC50 | Predicted pIC50 |

| Derivative 1 | 2 | 1.5 | 60 | 5.9 | 6.02 |

| Derivative 2 | 1 | 2.0 | 55 | 5.3 | 5.70 |

| This compound | 3 | 0.5 | 75 | (N/A) | 7.87 |

| Derivative 4 | 2 | 2.5 | 70 | 6.2 | 6.97 |

Note: The model and data are purely for illustrative purposes to explain the concept of a QSAR relationship.

Coordination Chemistry and Metal Complexation Studies of 2 Aminomethyl 6 Methylpyrimidin 4 Ol

Identification of Potential Ligating Sites on the Chemical Compound

The structure of 2-(Aminomethyl)-6-methylpyrimidin-4-ol (B1449764) offers several potential coordination sites for metal ions. The molecule exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. chemscene.comnih.gov This versatility allows for multiple binding modes. The primary ligating sites are:

The Aminomethyl Nitrogen (-CH₂NH₂): The lone pair of electrons on the nitrogen atom of the primary amine group is a strong Lewis base, making it a principal site for coordination with a metal center.

The Pyrimidine (B1678525) Ring Nitrogens: The pyrimidine ring contains two nitrogen atoms (at positions 1 and 3). Depending on the tautomeric form and the reaction conditions, one of these ring nitrogens can act as a donor atom. Coordination via ring nitrogen is a common feature in pyrimidine-based ligands. mdpi.com

The Oxygen Atom: The exocyclic oxygen atom, whether as a hydroxyl group (-OH) in the 'ol' form or a carbonyl group (C=O) in the 'one' form, presents another key coordination site. researchgate.net

The molecule can therefore act as a bidentate ligand, forming stable chelate rings with a metal ion, typically involving the aminomethyl nitrogen and either a ring nitrogen or the exocyclic oxygen. This chelation enhances the thermodynamic stability of the resulting metal complexes.

Table 1: Potential Ligating Sites of this compound

| Site | Atom Type | Donor Characteristics | Potential Binding Mode |

| Aminomethyl Group | Nitrogen | Strong σ-donor | Primary coordination site |

| Pyrimidine Ring | Nitrogen (N1 or N3) | σ-donor | Can form a chelate ring with the aminomethyl group |

| Hydroxyl/Carbonyl | Oxygen | σ-donor, potential for bridging | Can form a chelate ring with the aminomethyl group |

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand generally involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. ekb.eg

Standard characterization techniques are employed to elucidate the structure and properties of the synthesized complexes:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the key functional groups (-NH₂, C=N, C=O). nih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can reveal information about the ligand's environment upon coordination. researchgate.net

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. nih.gov

Molar Conductivity Measurements: To determine if the complex is an electrolyte, indicating whether anions are within or outside the coordination sphere. mdpi.com

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.gov

Research on related aminopyrimidine and aminopyridine derivatives suggests that this compound can form stable complexes with a range of first-row transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comnih.govnih.gov The synthesis typically involves refluxing an alcoholic or aqueous solution of the ligand with the corresponding metal chloride or acetate (B1210297) salt. nih.govekb.eg Based on studies of analogous systems, the resulting complexes are often found to have octahedral or square planar geometries, depending on the metal ion and reaction conditions. nih.gov For example, Cu(II) complexes with similar ligands have been shown to adopt square planar or distorted octahedral geometries. shd-pub.org.rs

Table 2: Expected Characteristics of Hypothetical Transition Metal Complexes

| Metal Ion | Expected Geometry | Color | Magnetic Moment (μB) | Synthesis Method |

| Cu(II) | Square Planar / Distorted Octahedral | Blue or Green | ~1.7-2.2 | Reflux ligand with CuCl₂ in ethanol (B145695) nih.gov |

| Ni(II) | Octahedral | Green | ~2.9-3.4 | Reflux ligand with Ni(OAc)₂ in methanol (B129727) ekb.eg |

| Co(II) | Octahedral | Pink or Red | ~4.3-5.2 | Reflux ligand with CoCl₂ in ethanol/water nih.gov |

| Zn(II) | Tetrahedral / Octahedral | White | Diamagnetic | Reflux ligand with ZnCl₂ in ethanol mdpi.com |

The coordination chemistry of this compound with f-block elements is a less explored area. However, the general trend in organolanthanide and organoactinide chemistry involves the use of non-cyclopentadienyl ancillary ligands to stabilize reactive metal centers. researchgate.net The N- and O-donor sites on this compound make it a suitable candidate for this role. Such complexes are often investigated for their catalytic potential in various organic transformations. researchgate.net The synthesis would likely require strictly anhydrous conditions due to the high reactivity and oxophilicity of lanthanide and actinide ions.

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanism of metal-ligand interactions is crucial for designing complexes with specific properties. For this compound, key mechanistic studies would involve:

Potentiometric Titrations: pH-metric studies, as performed on similar pyrimidine systems, can be used to determine the proton-ligand stability constants (pKa) and the metal-ligand stability constants (log K). researchgate.net These values provide quantitative insight into the strength of the metal-ligand bond and the stability of the complexes in solution. researchgate.net

Spectroscopic Titrations (UV-Vis, Fluorescence): Monitoring changes in the electronic spectrum of the ligand upon incremental addition of a metal ion can be used to determine the stoichiometry and binding constants of the resulting complexes. mdpi.com

Kinetic Studies: Investigating the rates of complex formation and ligand exchange reactions can provide insight into the lability of the complexes.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the geometry of the complexes, study the nature of the metal-ligand bond, and analyze the frontier molecular orbitals (HOMO-LUMO) to understand the electronic structure and reactivity. ekb.eg

Studies on related systems have shown that the identity of the metal ion is critical in dictating the subsequent reactivity of the complex. For instance, while a ligand may be capable of binding a substrate, the specific metal center determines whether further bond activation or transformation can occur. nih.gov

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from aminopyridine and related N-heterocyclic ligands have shown significant promise in homogeneous catalysis. researchgate.net By analogy, complexes of this compound could be explored for similar applications. The ligand's structure can be tuned to influence the steric and electronic environment around the metal center, thereby affecting catalytic activity and selectivity.

Potential catalytic applications include:

Olefin Polymerization: Group IV metal complexes (Ti, Zr) with aminopyridinato ligands are known to be active catalysts for ethylene (B1197577) polymerization, often activated by methylaluminoxane (B55162) (MAO). researchgate.net The activity and properties of the resulting polymer can be modified by changing the ligand structure. mdpi.com

Oxidation Reactions: Transition metal complexes are widely used as catalysts for the oxidation of various organic substrates. For example, complexes of similar ligands have been tested for the catalytic oxidation of aniline (B41778) to azobenzene. mdpi.com

C-C Coupling Reactions: Palladium complexes, in particular, are famous for their role in cross-coupling reactions. While not directly reported, the N,O/N,N-donor set of this ligand could potentially stabilize a Pd center for such transformations.

Table 3: Potential Catalytic Applications of Metal Complexes

| Catalytic Reaction | Potential Metal Center | Role of the Ligand | Reference System |

| Ethylene Polymerization | Ti(IV), Zr(IV) | Stabilizes the active metal center; sterics influence polymer properties. | Aminopyridinato-Ti complexes researchgate.net |

| Olefin Polymerization | Ni(II), Pd(II) | Controls catalyst activity and polymer branching. | Amine-imine nickel complexes mdpi.com |

| Oxidation of Alcohols/Sulfides | Mo(VI) | Forms a stable, reusable catalytic species. | Supported molybdenum(VI) complexes shd-pub.org.rs |

| Oxidation of Anilines | Co(II), Cu(II), Ni(II) | Mediates electron transfer in the oxidation process. | Schiff base complexes mdpi.com |

Role of 2 Aminomethyl 6 Methylpyrimidin 4 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 2-(aminomethyl)-6-methylpyrimidin-4-ol (B1449764), possessing both a primary amine and a hydroxyl group on a pyrimidine (B1678525) scaffold, makes it an ideal starting material for the construction of fused heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

One notable application is in the synthesis of pyrimido-oxadiazole derivatives. Research has demonstrated that the 2-amino-substituted 6-methylpyrimidin-4-ol core can be readily converted into O-substituted derivatives. researchgate.net For instance, reaction with appropriate reagents can yield corresponding esters, which can then be converted to hydrazides. These hydrazides are key intermediates that, upon cyclization with agents like carbon disulfide, lead to the formation of a fused 1,3,4-oxadiazole (B1194373) ring. researchgate.net This synthetic route provides an efficient method for creating novel fused heterocyclic compounds with potential applications as plant growth stimulants. researchgate.net

Another significant area of application is the synthesis of pyrazolopyrimidine derivatives. These fused heterocyclic systems are recognized for their therapeutic potential, particularly as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. rjraap.comnih.gov Synthetic strategies have been developed to construct fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives. rjraap.com These methods highlight the utility of the pyrimidine scaffold in creating bicyclic systems with desirable pharmacological properties. rjraap.comnih.gov

The following table summarizes key reaction types where this compound or its close derivatives serve as precursors to fused heterocyclic systems.

| Precursor | Reagents | Fused Heterocyclic System | Reference |

| 2-Amino-substituted 6-methylpyrimidin-4-ol | 1. Esterification reagents 2. Hydrazine 3. Carbon disulfide | Pyrimido[4,5-d] researchgate.netnih.govmdpi.comoxadiazole | researchgate.net |

| 6-(aminomethyl)pyrazolopyrimidine precursors | Cyclization agents | Pyrazolo[3,4-d]pyrimidine | rjraap.com |

| 2-Aminopyrimidines | Various cyclizing agents | Imidazo[1,2-a]pyrimidines, Pyrimido[1,2-a]pyrimidines | amanote.comnih.gov |

Scaffold for the Construction of Complex Organic Molecules

A molecular scaffold is a core structure upon which a variety of functional groups can be attached to create a library of related compounds. The concept of using defined molecular scaffolds is central to modern drug discovery and materials science, as it allows for the systematic exploration of chemical space. mdpi.com

This compound possesses the key attributes of a versatile molecular scaffold. Its pyrimidine ring provides a rigid and predictable framework. The presence of three distinct functional handles—the aminomethyl group, the hydroxyl group, and the pyrimidine ring itself (which can undergo substitution reactions)—allows for the introduction of molecular diversity at multiple, well-defined points.

The primary amine of the aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The hydroxyl group can be etherified, esterified, or converted to a leaving group for nucleophilic substitution, providing another avenue for diversification. Furthermore, the pyrimidine ring can be functionalized through various C-H activation or halogenation/cross-coupling sequences, enabling the attachment of additional molecular fragments.

The use of such scaffolds allows chemists to build libraries of complex molecules with tailored properties. For example, by systematically varying the groups attached to the scaffold, it is possible to optimize biological activity, improve pharmacokinetic properties, or fine-tune the electronic characteristics of a material.

Utility in Divergent and Convergent Synthetic Strategies

The structural features of this compound lend themselves well to both divergent and convergent synthetic strategies, which are powerful approaches for the efficient construction of complex molecules.

Divergent Synthesis: In a divergent synthetic strategy, a common intermediate is used to generate a library of structurally diverse compounds through different reaction pathways. nih.gov this compound is an excellent starting point for such an approach. The orthogonal reactivity of its functional groups allows for selective transformations. For instance, one could first modify the aminomethyl group and then, in a subsequent step, react the hydroxyl group, or vice-versa. By employing a variety of reagents in each step, a wide array of final products can be synthesized from a single, common precursor. This strategy is particularly efficient for exploring structure-activity relationships in drug discovery.

Development of High-Value Fine Chemicals from the Chemical Compound

The term "high-value fine chemicals" refers to complex, pure chemical substances that are produced in relatively small quantities and sold at a high price. These chemicals are typically used as active ingredients in pharmaceuticals, agrochemicals, and specialty materials.

The pyrimidine scaffold is a common feature in many biologically active compounds. Consequently, this compound serves as a valuable starting material for the synthesis of high-value fine chemicals.

A prominent example is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Research has shown that fused pyrazolopyrimidine derivatives, which can be synthesized from precursors related to this compound, exhibit potent and selective DPP-4 inhibition. rjraap.comnih.gov Specifically, compounds bearing the 6-(aminomethyl)pyrazolopyrimidine core have been designed and synthesized, showing significant promise in this therapeutic area. rjraap.com

Furthermore, derivatives of 2-amino-substituted 6-methylpyrimidin-4-ols have been shown to possess plant growth-stimulating properties. researchgate.net While perhaps not as high-value as pharmaceuticals, these agrochemicals represent another class of fine chemicals that can be developed from this versatile starting material. The ability to generate novel compounds with potentially useful biological activities underscores the importance of this compound as a key building block in synthetic chemistry.

The following table provides examples of high-value fine chemicals derived from or related to this compound.

| Chemical Class | Application | Key Structural Feature | Reference |

| Pyrazolopyrimidine derivatives | DPP-4 Inhibitors (Anti-diabetic) | Fused 6-(aminomethyl)pyrazolopyrimidine core | rjraap.comnih.gov |

| Imidazo[1,2-a]pyrimidine-2-carboxamides | DPP-4 Inhibitors (Anti-diabetic) | 6-(aminomethyl)-7-methylimidazo[1,2-a]pyrimidine core | nih.gov |

| Substituted pyrimidines | Plant Growth Stimulants | 2-Amino-substituted 6-methylpyrimidin-4-ol derivatives | researchgate.net |

Mechanistic and Target Oriented Biological Activity Studies of 2 Aminomethyl 6 Methylpyrimidin 4 Ol Derivatives

Enzyme Inhibition Studies at a Molecular Level

The therapeutic potential of pyrimidine (B1678525) derivatives is often rooted in their ability to selectively inhibit specific enzymes. Detailed molecular-level studies are therefore essential to characterize the nature of this inhibition, including the binding interactions and the kinetics that govern the inhibitor-enzyme relationship.

Understanding how a molecule binds to its target is fundamental for mechanism-of-action studies and for guiding further structural optimization. For derivatives of the 2-(aminomethyl)-6-methylpyrimidin-4-ol (B1449764) scaffold, techniques such as X-ray crystallography have provided atomic-level insights into their binding modes.

For example, studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, specifically those developed as Dipeptidyl Peptidase-4 (DPP4) inhibitors, have successfully elucidated their binding mechanism. X-ray crystallography of one such derivative, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide, revealed its precise orientation within the DPP4 active site. acs.org This structural data provides a clear picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's potent and selective inhibition. Such detailed structural knowledge is invaluable for explaining observed structure-activity relationships (SAR) and for the rational design of new analogues with improved affinity and selectivity. acs.org

Similarly, molecular docking studies on pyrimidine derivatives targeting glutathione (B108866) reductase have been used to predict binding conformations and energies, further clarifying how substitutions on the pyrimidine ring influence interactions with active site residues.

Kinetic studies are performed to quantify the potency of an inhibitor and to determine its mode of action (e.g., competitive, non-competitive, or mixed inhibition). acs.orgrsc.org This is typically achieved by measuring enzyme activity at various substrate and inhibitor concentrations. Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50), which indicates the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. acs.orgukm.my

Derivatives based on the pyrimidine scaffold have been evaluated against several enzyme targets. Fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives, for instance, have shown significant inhibitory potency against DPP-4, with IC50 values as low as 21.4 nM. nih.govresearchgate.net In a different study, various pyrimidine derivatives were investigated for their ability to inhibit glutathione reductase. The results showed potent inhibition, with one derivative, 4-amino-2,6-dichloropyrimidine, exhibiting noncompetitive inhibition with a Ki value of 0.979 µM. ukm.my

The table below summarizes key kinetic data for selected pyrimidine derivatives against their respective enzyme targets.

Table 1: Kinetic Inhibition Data for Pyrimidine Derivatives

| Derivative Class | Target Enzyme | Parameter | Value | Inhibition Type | Source(s) |

|---|---|---|---|---|---|

| β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines | DPP-4 | IC50 | 21.4–59.8 nM | Not Specified | nih.govresearchgate.net |

| 4-amino-2-chloropyrimidine | Glutathione Reductase | IC50 | 0.377 µM | Not Specified | ukm.my |

| 4-amino-6-chloropyrimidine | Glutathione Reductase | IC50 | 0.374 µM | Not Specified | ukm.my |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | IC50 | 0.390 µM | Not Specified | ukm.my |

Molecular Target Identification and Validation Approaches

While initial screens may suggest a compound's activity, identifying the direct molecular target(s) within the complex environment of a cell is a significant challenge. Modern proteomic and genetic approaches are employed to meet this challenge, providing unbiased methods to discover and validate the proteins that pyrimidine derivatives interact with to exert their biological effects. nih.govbroadinstitute.org

Affinity-based proteomics is a powerful method for identifying the cellular binding partners of a small molecule. acs.orgnih.gov This technique typically involves chemically modifying the small molecule to immobilize it on a solid support, such as agarose (B213101) beads. nih.govresearchgate.net This "bait" is then incubated with a cell lysate, and any proteins that bind to it are "pulled down," isolated, and subsequently identified using mass spectrometry. nih.govnih.gov

This approach has been successfully applied to identify the targets of various pyrimidine-based kinase inhibitors. In one study, an immobilized pyrido[2,3-d]pyrimidine (B1209978) ligand was used as an affinity probe to screen for interacting proteins. researchgate.netnih.gov This proteomic method successfully identified over 30 human protein kinases affected by this class of compounds, including both expected tyrosine kinases and unanticipated serine/threonine kinases like RICK and p38α. nih.gov This demonstrates the power of affinity proteomics to uncover not only the primary targets but also potential off-targets, which is crucial for understanding a compound's full pharmacological profile. ukm.mynih.gov

Thermal Proteome Profiling (TPP) is a label-free method used to assess target engagement directly in living cells or cell lysates. nih.govtum.de The technique is based on the principle that when a ligand binds to a protein, it typically increases the protein's thermal stability, making it more resistant to heat-induced denaturation. researchgate.netresearchgate.net In a TPP experiment, cells are treated with the compound of interest, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. researchgate.net A target protein will show a shift in its melting curve to a higher temperature in the presence of the binding ligand. nih.govtum.de

This approach offers significant advantages, as it does not require modification of the compound and can be performed in a native physiological context, allowing for the detection of downstream effects on signaling pathways. uzh.ch TPP can be performed in different formats, such as with a temperature range (TPP-TR) or with a concentration range of the compound (TPP-CCR), to confirm target binding and determine engagement potency within the cell. nih.govresearchgate.net While specific TPP studies on this compound derivatives are not extensively documented, this methodology represents a state-of-the-art approach for the unbiased identification of their cellular targets. researchgate.net

Once potential targets are identified, they must be validated to confirm that they are responsible for the compound's observed biological effect. The CRISPR/Cas9 gene-editing system has become a revolutionary tool for this purpose. nih.govselectscience.net Genome-wide CRISPR screens can be used to identify genes that, when knocked out, cause cells to become resistant to a specific compound. The products of these genes are thus implicated as being essential for the drug's mechanism of action, either as the direct target or as part of its downstream pathway. researchgate.net

For example, a genome-wide CRISPR/Cas9 screen was performed in a pancreatic cancer cell line to identify factors required for sensitivity to pyrimidine nucleoside analogs like gemcitabine. researchgate.net The screen successfully identified genes involved in pyrimidine metabolism, such as DCK, whose inactivation conferred resistance to the drugs. researchgate.net This type of genetic evidence provides strong validation for a proposed drug target. researchgate.net By systematically knocking out individual genes, CRISPR/Cas9 technology can definitively link a specific protein to a compound's efficacy, making it an indispensable tool in modern drug discovery and target validation. nih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

The interaction of ligands with cellular receptors is a critical initial step for a biological response. For derivatives of this compound, these interactions are being explored across different therapeutic areas.

One major area of investigation is their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors are a favorable class of agents due to their minimal side effects. rjraap.com Researchers have designed and synthesized fused 6-(aminomethyl)pyrazolopyrimidine derivatives, which share a structural resemblance to the core compound, as novel DPP-4 inhibitors. nih.gov These studies revealed that specific derivatives exhibit significant DPP-4 inhibition, with IC50 values as low as 21.4 nM, comparable to the approved drug Sitagliptin (IC50 = 28 nM). nih.govrjraap.com Molecular docking studies indicate that these compounds stabilize at the DPP-4 active site, suggesting a strong and specific binding interaction. nih.govrjraap.com

Another significant target for pyrimidine derivatives is the muscarinic acetylcholine (B1216132) receptor family (M1-M5). Certain tetrahydropyrimidine (B8763341) derivatives have shown high efficacy and functional selectivity as m1 muscarinic receptor agonists. nih.gov These compounds are of interest for treating cognitive deficits associated with Alzheimer's disease. nih.gov Molecular modeling has helped to identify key amino acid residues (Asp105, Thr192, and Asn382) within the m1 receptor that are crucial for the binding of these agonists, providing a roadmap for designing more selective ligands. nih.gov

The table below summarizes the DPP-4 inhibitory activity of selected pyrazolopyrimidine derivatives.

| Compound ID | Target | IC50 (nM) | Selectivity |

| Derivative A | DPP-4 | 21.4 | High vs DPP-8/DPP-9 |

| Derivative B | DPP-4 | 59.8 | High vs DPP-8/DPP-9 |

| Sitagliptin | DPP-4 | 28.0 | High vs DPP-8/DPP-9 |

This table is interactive. You can sort and filter the data.

Modulation of Cellular Pathways and Molecular Signaling

The binding of this compound derivatives to their molecular targets initiates a cascade of intracellular events, modulating cellular pathways and signaling networks.

The inhibition of DPP-4 by pyrazolopyrimidine derivatives directly impacts the incretin (B1656795) pathway, a key regulator of glucose homeostasis. By preventing the degradation of incretin hormones like GLP-1 and GIP, these inhibitors enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, which is a cornerstone of their therapeutic effect in type 2 diabetes. nih.govrjraap.com

In a different context, pyrimidine derivatives are being investigated as utrophin modulators for Duchenne muscular dystrophy (DMD). nih.gov A series of 2-pyrimidinecarbohydrazides, structurally related to the core compound, were found to upregulate utrophin protein. nih.gov Utrophin is a homolog of dystrophin, and its upregulation is a therapeutic strategy to compensate for the lack of dystrophin in DMD patients. These compounds operate through a distinct mechanism of action compared to earlier utrophin modulators, offering new avenues for therapeutic intervention. nih.gov

The modulation of signaling pathways ultimately leads to changes in gene expression and protein regulation. For utrophin modulators, the desired outcome is an increase in the expression of the utrophin gene, leading to higher levels of the functional protein in muscle cells. nih.gov Studies with optimized hydrazide analogues demonstrated a significant increase in utrophin protein in dystrophic mouse cells, confirming their ability to regulate protein levels as a potential DMD therapy. nih.gov

For DPP-4 inhibitors, the downstream effects include the modulation of genes involved in pancreatic beta-cell function and survival. While direct studies on gene expression for this compound derivatives are limited, the known effects of enhancing incretin signaling suggest a positive impact on the health and function of insulin-producing cells.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for designing more potent and selective drugs. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the DPP-4 inhibiting pyrazolopyrimidine derivatives, the pharmacophore includes a fused pyrazolopyrimidine bicyclic fragment, which replaces the tetrahydrotriazolopyridine motif of Sitagliptin, and a β-amino ester or amide linker. nih.govrjraap.com Molecular docking reveals that the pyrimidine core acts as a central scaffold, with specific substitutions being critical for high-affinity binding. nih.gov

For the m1 muscarinic agonists, key pharmacophoric features include the tetrahydropyrimidine core, which provides the basic scaffold, and specific substitutions that allow for crucial hydrogen bonding interactions with residues like Asp105 and Thr192 in the receptor's binding pocket. nih.gov

Structural modifications to the this compound scaffold have a profound impact on molecular interactions and, consequently, biological activity. nih.gov

In the development of DPP-4 inhibitors, it was found that compounds with a methyl group or a hydrogen atom at the N-1 position and a methyl group at the C-3 position of the pyrazolopyrimidine moiety showed the most potent DPP-4 inhibition. nih.govrjraap.com This highlights the sensitivity of the receptor's binding pocket to the steric and electronic properties of the ligand.

For the 2-pyrimidinecarbohydrazide utrophin modulators, optimization studies focused on improving potency and physicochemical properties. Introducing groups that increased the sp3 character and reduced lipophilicity led to new analogues with significantly improved performance in cell-based assays. nih.gov These changes likely enhance cell permeability and improve the orientation of the molecule within its binding site, leading to a more favorable interaction.

The table below details the impact of specific structural modifications on the activity of pyrimidine derivatives.

| Core Scaffold | Structural Modification | Biological Target | Impact on Activity |

| Pyrazolopyrimidine | Methyl group at C-3 | DPP-4 | Increased Potency nih.govrjraap.com |

| Pyrazolopyrimidine | Hydrogen at N-1 | DPP-4 | Increased Potency nih.govrjraap.com |

| Pyrimidinecarbohydrazide | Increased sp3 character | Utrophin Modulator | Improved Potency & Physicochemical Properties nih.gov |

| Pyrimidinecarbohydrazide | Reduced Lipophilicity | Utrophin Modulator | Improved Potency & Physicochemical Properties nih.gov |

This table is interactive. You can sort and filter the data.

Interaction with Nucleic Acids (DNA/RNA) and Associated Mechanistic Insights

The interaction of small molecules with nucleic acids, such as DNA and RNA, is a cornerstone of many biological processes and a primary mechanism for the therapeutic action of various drugs. For pyrimidine derivatives, these interactions are of significant interest due to the structural similarity of the pyrimidine core to the nucleobases of DNA and RNA. While direct studies on the interaction of this compound and its immediate derivatives with nucleic acids are not extensively documented in publicly available research, the broader class of pyrimidine-based compounds has been the subject of numerous investigations. These studies provide a foundational understanding of the potential interaction mechanisms.

Generally, small molecules can interact with DNA and RNA through several non-covalent and covalent modes. nih.gov Non-covalent interactions are the most common and include electrostatic interactions, groove binding, and intercalation. nih.gov The specific mode of binding is dictated by the molecule's size, shape, charge, and the presence of functional groups capable of forming hydrogen bonds or engaging in van der Waals and hydrophobic interactions.

Derivatives of the pyrimidine scaffold have been explored for their potential to bind to nucleic acids, often in the context of developing new therapeutic agents. For instance, certain hybrid 4,6-dihydrazone pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, with their mechanism of action linked to DNA binding. researchgate.net Spectroscopic studies, including UV/Vis and circular dichroism, alongside molecular docking, have suggested that these compounds can bind to DNA through a combination of groove binding and partial intercalation. nih.gov

The structural features of pyrimidine derivatives play a crucial role in their interaction with nucleic acids. The planar aromatic ring system of the pyrimidine core is a key feature that can facilitate intercalation between the base pairs of the DNA double helix. This mode of binding can lead to significant structural distortions, such as the unwinding and lengthening of the DNA strand, which can interfere with replication and transcription.

Furthermore, the substituents on the pyrimidine ring are critical in determining the specificity and affinity of the interaction. Functional groups such as amino and hydroxyl groups can act as hydrogen bond donors and acceptors, forming specific contacts with the bases or the sugar-phosphate backbone of the nucleic acids. For example, studies with other heterocyclic compounds have shown that free -NH2 and carbonyl groups can form a network of polar contacts and hydrogen bonds with DNA bases.

In the context of RNA, the interactions can be even more complex due to the diverse and intricate three-dimensional structures that RNA molecules can adopt. Small molecules can bind to various structural motifs within RNA, including hairpin loops, bulges, and junctions, thereby modulating its biological function. The principles governing these interactions involve a combination of shape complementarity, electrostatic interactions, and hydrogen bonding.

While the direct experimental data for this compound is scarce, its structural components—a pyrimidine ring, an aminomethyl group, and a hydroxyl group—suggest a potential for nucleic acid interaction. The aminomethyl group, being basic, could be protonated at physiological pH, leading to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. The hydroxyl group and the nitrogen atoms within the pyrimidine ring could participate in hydrogen bonding with the nucleobases.

To provide a clearer, albeit predictive, picture, the following table outlines the potential interaction sites and the types of interactions that could be anticipated for this compound and its derivatives based on the known interactions of related compounds.

| Derivative Functional Group | Potential Interaction with Nucleic Acids | Type of Interaction |

| Pyrimidine Ring | Intercalation between base pairs or binding in the major/minor groove. | Hydrophobic and van der Waals interactions, potential for hydrogen bonding. |

| Aminomethyl Group | Interaction with the phosphate backbone. | Electrostatic interactions (if protonated), hydrogen bonding. |

| Hydroxyl Group | Interaction with nucleobases or the sugar-phosphate backbone. | Hydrogen bonding. |

| Aromatic Substituents | Stacking interactions with nucleobases. | π-π stacking. |

It is important to emphasize that these are predicted interactions based on the behavior of structurally similar compounds. Detailed mechanistic and target-oriented biological activity studies, including biophysical assays like spectroscopy, calorimetry, and X-ray crystallography or NMR, would be necessary to elucidate the precise mode and affinity of interaction for this compound derivatives with DNA and RNA.

Q & A

Advanced Research Question

- Molecular Docking : Predict binding modes to targets (e.g., MMP-13 using AutoDock Vina) .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity .

- MD Simulations : Assess compound stability in biological membranes over nanosecond timescales .

What are the challenges in assessing environmental or metabolic degradation of this compound?

Advanced Research Question

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .

- Environmental Persistence : Conduct soil/water half-life studies under UV exposure and microbial activity .

- Analytical Detection : Develop LC-MS/MS methods with LOD ≤0.1 µg/L for biomonitoring in urine or environmental samples .

How do tautomeric equilibria of this compound affect its chemical reactivity?

Advanced Research Question

The hydroxyl group at C4 participates in keto-enol tautomerism, influencing:

- Nucleophilic Reactivity : Enol form enhances susceptibility to electrophilic substitution .

- Metal Chelation : Keto form binds divalent cations (e.g., Zn) in metalloprotease inhibition .

- pH-Dependent Behavior : Use -NMR in DO at varying pH to quantify tautomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.